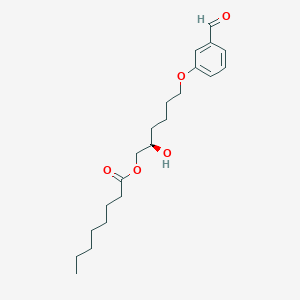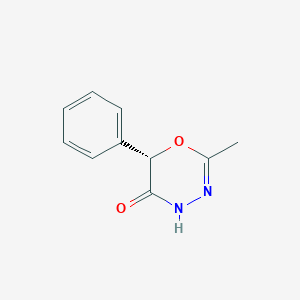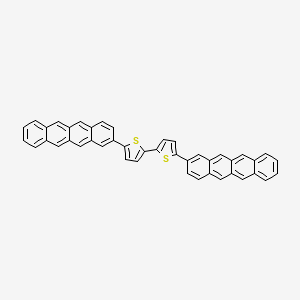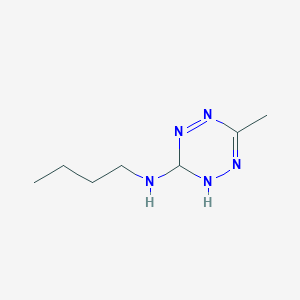
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- is an organic compound that consists of a benzenemethanamine backbone with a phenylseleno group attached to a propylidene moiety. This compound is notable for its unique structural features, which include the presence of selenium, an element known for its diverse chemical reactivity and biological significance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-[2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the propylidene linkage. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The phenylseleno group in Benzenemethanamine, N-[2-(phenylseleno)propylidene]- can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding benzenemethanamine derivative.
Substitution: The propylidene moiety can participate in substitution reactions, where the phenylseleno group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Benzenemethanamine derivatives.
Substitution: Various substituted benzenemethanamine compounds.
科学的研究の応用
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to the presence of selenium, which is known for its role in human health.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate involves its interaction with molecular targets through the formylphenoxy group. The compound can participate in various biochemical reactions, influencing cellular processes and pathways. Its effects are mediated by its ability to modulate enzyme activity and cellular signaling.
類似化合物との比較
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate can be compared with other ester compounds such as ethyl (2R)-2-(3-formylphenoxy)butanoate and methyl (2R)-2-(3-formylphenoxy)propanoate. These compounds share similar structural features but differ in their esterifying groups, which confer distinct chemical reactivity and biological properties .
特性
CAS番号 |
918531-73-4 |
|---|---|
分子式 |
C21H32O5 |
分子量 |
364.5 g/mol |
IUPAC名 |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] octanoate |
InChI |
InChI=1S/C21H32O5/c1-2-3-4-5-6-13-21(24)26-17-19(23)11-7-8-14-25-20-12-9-10-18(15-20)16-22/h9-10,12,15-16,19,23H,2-8,11,13-14,17H2,1H3/t19-/m1/s1 |
InChIキー |
WZIYHIIMIPOTAJ-LJQANCHMSA-N |
異性体SMILES |
CCCCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
正規SMILES |
CCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)


![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)

![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)

![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)

![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
